RecBCD Enzyme Inhibition: Screening-Derived IC50 Against a DNA Repair Target Not Engaged by Classical 3-Carboxy Fluoroquinolones
In a high-throughput screen conducted by The Scripps Research Institute Molecular Screening Center and curated in PubChem BioAssay AID 652151, 1-methyl-6-nitroquinolin-4(1H)-one demonstrated an IC50 of 85.7 µM (8.57 × 10⁴ nM) against the RecBCD enzyme subunit RecD from Escherichia coli (strain K12) [1]. RecBCD is a multifunctional helicase/nuclease complex involved in double-strand DNA break repair; its inhibition has been proposed as a strategy to potentiate quinolone antibiotic activity, particularly in quinolone-resistant strains [2]. While this IC50 value indicates modest potency typical of an unoptimized screening hit, it establishes a specific biochemical target engagement profile that is mechanistically distinct from the DNA gyrase/topoisomerase IV inhibition characteristic of classical 3-carboxy fluoroquinolones such as ciprofloxacin and levofloxacin [3]. No RecBCD inhibition data are available for the 3-carboxy analog 1-methyl-6-nitro-4-quinolone-3-carboxylic acid or for the non-nitrated 1-methylquinolin-4(1H)-one in this assay system.
| Evidence Dimension | RecBCD enzyme subunit RecD inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 85.7 µM (8.57 × 10⁴ nM) against RecD subunit of RecBCD from E. coli K12 |
| Comparator Or Baseline | Classical 3-carboxy fluoroquinolones (e.g., ciprofloxacin, levofloxacin): primary targets are DNA gyrase and topoisomerase IV; no reported RecBCD inhibition at comparable concentrations. No RecBCD data available for 1-methyl-6-nitro-4-quinolone-3-carboxylic acid. |
| Quantified Difference | Mechanistic target divergence: RecBCD vs. DNA gyrase/topoisomerase IV. The 85.7 µM IC50 provides a benchmark for future optimization but is not potency-competitive with clinical fluoroquinolones at their primary targets. |
| Conditions | In vitro enzyme inhibition assay; RecBCD enzyme subunit RecD (Escherichia coli K12); PubChem BioAssay AID 652151; curated by BindingDB (BDBM96293) |
Why This Matters
This is the only publicly available quantitative target-engagement datum for 1-methyl-6-nitroquinolin-4(1H)-one, and it maps to a DNA repair pathway distinct from the canonical quinolone targets, suggesting a differentiated mechanism that may be relevant for adjuvant strategies against quinolone-resistant bacteria.
- [1] BindingDB Entry BDBM96293. 1-Methyl-6-nitro-4-quinolinone. Target: RecBCD enzyme subunit RecD (Escherichia coli strain K12). IC50: 8.57E+4 nM. PubChem BioAssay AID 652151. The Scripps Research Institute Molecular Screening Center. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=96293 View Source
- [2] Wilkinson, M. et al. (2016) 'Structural basis for the inhibition of RecBCD by Gam and its synergistic antibacterial effect with quinolones', eLife, 5, e22939. Demonstrates that RecBCD inhibition creates synthetic lethality with quinolone-induced DNA damage. https://pubmed.ncbi.nlm.nih.gov/28009253/ View Source
- [3] Aldred, K.J., Kerns, R.J. and Osheroff, N. (2014) 'Mechanism of Quinolone Action and Resistance', Biochemistry, 53(10), pp. 1565–1574. Establishes DNA gyrase and topoisomerase IV as primary targets of classical 3-carboxy fluoroquinolones. View Source
